Cas no 2171818-47-4 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. The 2-methylpentanoic acid backbone introduces steric hindrance, which can influence peptide conformation and stability. This compound is particularly valuable for constructing modified peptides with tailored properties, such as enhanced metabolic stability or altered binding affinity. Its high purity and well-defined structure make it suitable for research applications in medicinal chemistry and bioconjugation. The product is typically handled under anhydrous conditions to preserve reactivity.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid structure
2171818-47-4 structure
商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid
CAS番号:2171818-47-4
MF:C28H28N2O5
メガワット:472.532327651978
CID:6618635
PubChem ID:165553604

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1480624
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
    • 2171818-47-4
    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid
    • インチ: 1S/C28H28N2O5/c1-3-15-28(2,26(32)33)30-25(31)18-9-8-10-19(16-18)29-27(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-14,16,24H,3,15,17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: VISZTJMCWHONHP-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CC=CC(=C1)C(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1480624-0.1g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
0.1g
$2963.0 2023-06-06
Enamine
EN300-1480624-5.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
5g
$9769.0 2023-06-06
Enamine
EN300-1480624-2500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480624-10000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480624-100mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
100mg
$2963.0 2023-09-28
Enamine
EN300-1480624-0.25g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480624-0.5g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
0.5g
$3233.0 2023-06-06
Enamine
EN300-1480624-50mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1480624-0.05g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480624-2.5g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpentanoic acid
2171818-47-4
2.5g
$6602.0 2023-06-06

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid 関連文献

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acidに関する追加情報

Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid (CAS No. 2171818-47-4)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid, identified by its CAS number 2171818-47-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound represents a convergence of advanced functional group chemistry and structural complexity, making it a subject of considerable interest for researchers exploring novel therapeutic agents and biochemical probes.

The molecular structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a cornerstone in peptide synthesis and proteomics. The Fmoc moiety serves as an amino acid protecting group, enabling precise control over peptide elongation during solid-phase peptide synthesis (SPPS). Its incorporation into the side chain of the compound suggests potential applications in the development of peptide mimetics or as an intermediate in the synthesis of more complex peptidomimetic drugs.

The presence of a phenylformamido group further enhances the compound's structural complexity, providing a platform for interactions with biological targets. This moiety is often employed in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity and selectivity. The combination of these features makes this compound a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on fluorene-based derivatives due to their unique photophysical properties and potential applications in optoelectronic devices and bioimaging. The fluorenyl moiety in this compound not only contributes to its structural rigidity but also imparts fluorescence characteristics that could be exploited for biological assays or as fluorophores in diagnostic tools. The latest studies have highlighted the utility of fluorene derivatives in developing bioconjugates and protease inhibitors, areas where this compound may find relevance.

The carboxylic acid functionality at the end of the carbon chain (2-methylpentanoic acid) provides an additional handle for further chemical modifications. This group can be used to form esters, amides, or other derivatives, allowing for the customization of the compound's properties to suit specific applications. For instance, it could be converted into an acyl chloride or used in coupling reactions with nucleophiles to extend its molecular framework.

One of the most compelling aspects of this compound is its potential role as a bioactive scaffold. The strategic placement of multiple functional groups—such as the Fmoc-protected amine, phenylformamido moiety, and terminal carboxylic acid—creates numerous opportunities for interaction with biological targets. This design philosophy is increasingly prevalent in modern drug discovery, where multivalent interactions are leveraged to enhance binding affinity and reduce off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of such compounds with high precision. Molecular docking studies using fluorene-based derivatives have shown promising results in identifying novel drug candidates targeting various diseases. The structural features of this compound, particularly the fluorenylmethoxycarbonyl group and phenylformamido moiety, align well with known pharmacophores that have demonstrated efficacy in clinical settings.

The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct complex molecules with high regioselectivity and functional group tolerance has opened doors to countless possibilities in medicinal chemistry. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and transition-metal-catalyzed hydrogenation have been instrumental in building the intricate architecture of this molecule.

In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpentanoic acid (CAS No. 2171818-47-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—comprising an Fmoc-protected amine, phenylformamido group, fluorenyl moiety, and terminal carboxylic acid—make it a versatile building block for drug discovery efforts. As computational methods continue to refine our understanding of molecular interactions, compounds like this are poised to play pivotal roles in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量